(3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea
Description
(3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a benzothiazole ring and a trifluoromethyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
(3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c1-4-9-26-15-7-5-12(2)10-17(15)29-19(26)25-18(27)24-14-11-13(20(21,22)23)6-8-16(14)28-3/h1,5-8,10-11H,9H2,2-3H3,(H,24,27)/b25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMDPKNMFVNQSV-NCELDCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(/C(=N\C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC)/S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final coupling of the benzothiazole derivative with the urea moiety is typically carried out under mild conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-ynyl groups.
Reduction: Reduction reactions can target the benzothiazole ring or the urea moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea involves its interaction with specific molecular targets. The trifluoromethyl group and benzothiazole ring are likely to play key roles in its binding to proteins or enzymes, affecting their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
Uniqueness
What sets (3E)-1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea apart is its unique combination of functional groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
